molecular formula C7H7BrClNO2 B14017038 (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol

(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol

Cat. No.: B14017038
M. Wt: 252.49 g/mol
InChI Key: FFKHAFHSNBSYPZ-UHFFFAOYSA-N
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Description

(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7BrClNO2 and a molecular weight of 252.49 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol typically involves the bromination and chlorination of a pyridine derivative, followed by methoxylation and reduction to introduce the methanol group. One common synthetic route starts with 2-chloro-5-bromopyridine, which undergoes methoxylation using sodium methoxide in methanol. The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product .

Chemical Reactions Analysis

(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7BrClNO2

Molecular Weight

252.49 g/mol

IUPAC Name

(5-bromo-3-chloro-2-methoxypyridin-4-yl)methanol

InChI

InChI=1S/C7H7BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2,11H,3H2,1H3

InChI Key

FFKHAFHSNBSYPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1Cl)CO)Br

Origin of Product

United States

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